Elimination Half-Life Comparison: Rolapitant (~180 h) vs Aprepitant (9–13 h) vs Netupitant (~80–96 h)
Rolapitant demonstrates the longest elimination half-life among commercially available oral NK1 receptor antagonists, with a value of approximately 180 hours following a single 180 mg oral dose, compared to 9–13 hours for oral aprepitant (or IV fosaprepitant) and approximately 80–96 hours for netupitant [1]. This extended half-life enables sustained receptor occupancy: rolapitant maintains >90% cortical NK1 receptor occupancy at 120 hours post-dose, whereas aprepitant's striatal receptor occupancy declines to approximately 54% at 120 hours [2]. The approximately 14–20-fold longer half-life relative to aprepitant and approximately 1.9–2.3-fold longer half-life relative to netupitant directly supports single-dose per cycle administration without the need for multi-day dosing [1].
| Evidence Dimension | Elimination half-life (terminal t½) |
|---|---|
| Target Compound Data | ~180 hours (rolapitant 180 mg oral single dose) |
| Comparator Or Baseline | Aprepitant: 9–13 hours (oral or following IV fosaprepitant); Netupitant: ~80–96 hours |
| Quantified Difference | Rolapitant half-life is approximately 14–20× longer than aprepitant; approximately 1.9–2.3× longer than netupitant |
| Conditions | Human pharmacokinetic studies in healthy volunteers and cancer patients; single oral dose administration |
Why This Matters
The extended half-life enables single-dose per chemotherapy cycle administration, simplifying treatment protocols and reducing pill burden compared to aprepitant's 3-day regimen.
- [1] Rapoport BL, Aapro M, Chasen MR, et al. Recent developments in the clinical pharmacology of rolapitant: subanalyses in specific populations. Drug Des Devel Ther. 2017;11:2621-2629. View Source
- [2] Rapoport B, et al. Table 2: NK-1 receptor antagonist comparison. Cancer Manag Res. 2017;9:41. PMC5327850. View Source
